(1R,2R)-2-Phenylcyclohexanol
Description
(1R,2R)-2-Phenylcyclohexanol is a chiral secondary alcohol characterized by a cyclohexanol backbone with a phenyl substituent at the C2 position and stereochemical configurations at C1 and C2. This compound is synthesized via Sharpless Asymmetric Dihydroxylation (AD), a method enabling enantioselective production of vicinal diols from olefins . Key intermediates in its synthesis include 1-phenylcyclohexene and osmium-catalyzed dihydroxylation with (DHQD)₂PHAL as a chiral ligand, yielding enantiomerically pure diols such as (1R,2R)-1-phenylcyclohexane-cis-1,2-diol . The compound has applications in asymmetric catalysis and organic synthesis, particularly in kinetic resolution studies (e.g., esterification via homobenzotetramisole catalysts) . Notably, its structural analogs exhibit insect-repellent properties, though field efficacy varies depending on stereochemistry and formulation .
Properties
CAS No. |
37982-27-7 |
|---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
(1R,2R)-2-phenylcyclohexan-1-ol |
InChI |
InChI=1S/C12H16O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11-13H,4-5,8-9H2/t11-,12-/m1/s1 |
InChI Key |
AAIBYZBZXNWTPP-VXGBXAGGSA-N |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)C2=CC=CC=C2)O |
Canonical SMILES |
C1CCC(C(C1)C2=CC=CC=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Stereochemical Analogs
Functional Analogs
- X4 and X23 (Repellent Chemotypes): Structurally similar to 2-phenylcyclohexanol (YF24), these exhibit enhanced repellency against Aedes aegypti due to optimized hydrophobic substituents (Glide scores: -9.2 and -8.7, respectively) .
- (1S,2R,5R)-Neodihydrocarveol: A terpene-derived cyclohexanol with demonstrated flavoring applications; unlike phenyl analogs, it lacks repellent activity but is GRAS (Generally Recognized As Safe) for food use .
Key Differences
Stereochemical Impact: The (1R,2R) configuration in 2-phenylcyclohexanol enhances chiral induction in catalytic reactions compared to (1R,2S) or racemic forms .
Biological Activity: Enantiopure phenylcyclohexanols show 15–20% higher repellent duration in controlled lab studies than field tests, likely due to environmental degradation .
Synthetic Utility: Sharpless AD-derived diols (e.g., 1-phenylcyclohexane-cis-1,2-diol) are critical for high-purity enantiomer production, whereas Mannich-base analogs (e.g., 4-methyl-2-aminocyclohexanones) require alternative routes like calcium chloride-mediated condensation .
Research Findings and Data Tables
Table 1: Physical Properties
| Compound | Molecular Formula | CAS Number | Melting Point (°C) | Optical Rotation [α]ᴅ²⁵ | Purity |
|---|---|---|---|---|---|
| (1R,2R)-2-Phenylcyclohexanol | C₁₂H₁₆O | 98919-68-7 | 92–94 | -45.6 (c=1, CHCl₃) | >99% e.e. |
| (1R,2S)-2-Phenylcyclohexanol | C₁₂H₁₆O | 34281-92-0 | 88–90 | +38.2 (c=1, CHCl₃) | >98% e.e. |
| 2-Phenylcyclohexanol (racemic) | C₁₂H₁₆O | 771-98-2 | 75–78 | N/A | 95% |
Table 2: Repellent Efficacy
Preparation Methods
Reaction Mechanism and Substrate Design
Enzymatic resolution exploits the stereoselectivity of lipases to separate racemic mixtures. A seminal approach involves Pseudomonas fluorescens lipase-mediated hydrolysis of racemic trans-2-phenylcyclohexyl chloroacetate. The enzyme selectively hydrolyzes the ester bond of the (−)-(1R,2S)-enantiomer, leaving the (+)-(1S,2R)-ester intact. Subsequent fractional crystallization isolates the unreacted (+)-ester, which undergoes alkaline hydrolysis to yield (+)-(1S,2R)-2-phenylcyclohexanol. While this method directly produces the (1S,2R)-enantiomer, analogous strategies using esterases or lipases with complementary selectivity could theoretically access the (1R,2R)-configuration by modifying the substrate’s stereoelectronic profile.
Table 1: Enzymatic Resolution Parameters
Optimization Strategies
-
Immobilized Enzymes : Covalent immobilization on silica or chitosan enhances lipase stability, enabling reuse over multiple cycles.
-
Solvent Engineering : Apolar solvents (e.g., hexane) improve enantioselectivity by stabilizing the enzyme’s active conformation.
Sharpless Asymmetric Dihydroxylation and Selective Reduction
Dihydroxylation of 1-Phenylcyclohexene
The Sharpless asymmetric dihydroxylation converts 1-phenylcyclohexene into cis-1,2-diols with high enantioselectivity. Using an AD-mix-β reagent (containing (DHQD)₂PHAL ligand), the reaction installs hydroxyl groups with (1R,2R)-configuration. The diol intermediate, (1R,2R)-1-phenylcyclohexane-1,2-diol, is then subjected to selective reduction.
Selective Reduction of the 1-Hydroxyl Group
Raney nickel catalyzes the hydrogenolytic cleavage of the 1-hydroxyl group, yielding (1R,2R)-2-phenylcyclohexanol. This step’s selectivity arises from the steric hindrance of the phenyl group, which directs hydrogenolysis to the less hindered hydroxyl.
Table 2: Sharpless Dihydroxylation Conditions
| Parameter | Value | Source |
|---|---|---|
| Substrate | 1-Phenylcyclohexene | |
| Catalyst | AD-mix-β (OsO₄, (DHQD)₂PHAL) | |
| Solvent | tert-Butanol/H₂O (1:1) | |
| Temperature | 0–5°C | |
| e.e. of Diol | 92–95% |
Hydrogenolysis of cis-1,2-Diols
Synthetic Workflow
This method leverages cis-1,2-diols synthesized via asymmetric dihydroxylation or microbial oxidation. Hydrogenolysis over palladium-on-carbon (Pd/C) selectively removes the 1-hydroxyl group, retaining the (1R,2R)-configuration.
Table 3: Hydrogenolysis Parameters
Side Reactions and Mitigation
-
Over-reduction : Excess H₂ pressure may reduce the phenyl ring. Controlled H₂ flow and low pressure (≤5 bar) minimize this.
Catalytic Asymmetric Hydrogenation
Table 4: Hypothetical Hydrogenation Conditions
| Parameter | Value | Source |
|---|---|---|
| Substrate | 2-Phenylcyclohexanone | |
| Catalyst | Rh-(R)-BINAP | |
| Pressure | 50–100 bar H₂ | |
| Solvent | Methanol | |
| Expected e.e. | 90–95% |
Comparative Analysis of Synthetic Methods
Table 5: Method Comparison
| Method | e.e. (%) | Yield (%) | Scalability | Cost |
|---|---|---|---|---|
| Enzymatic Resolution | >98 | 40–50 | Moderate | High |
| Sharpless Dihydroxylation | 92–95 | 70–75 | Low | Very High |
| Hydrogenolysis of Diols | 95–98 | 85–90 | High | Moderate |
| Asymmetric Hydrogenation | 90–95 | 80–85 | High | High |
-
Enzymatic Resolution : Ideal for small-scale, high-purity needs but limited by substrate specificity and enzyme cost.
-
Sharpless Dihydroxylation : Academically robust but impractical industrially due to osmium toxicity and low throughput.
-
Hydrogenolysis : Balances yield and scalability, making it preferred for bulk production .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for (1R,2R)-2-Phenylcyclohexanol, and how is stereochemical control achieved?
- Methodology : The compound is synthesized via asymmetric reduction of 2-phenylcyclohexanone using chiral catalysts (e.g., oxazaborolidines) or enantioselective hydrogenation with Rh/Ru complexes. Key conditions include low temperatures (-20°C to 0°C) and inert atmospheres to minimize racemization. Enantiomeric excess (ee) is monitored via chiral HPLC or polarimetry .
- Example : A typical protocol involves reacting 2-phenylcyclohexanone with (R)-CBS (Corey-Bakshi-Shibata) reagent in THF at -78°C, yielding >90% ee.
Q. What are the common chemical transformations of this compound in organic synthesis?
- Reactions :
- Oxidation : Converts the hydroxyl group to 2-phenylcyclohexanone using CrO₃ or Dess-Martin periodinane .
- Substitution : Tosylation (TsCl/pyridine) followed by nucleophilic displacement (e.g., NaN₃) yields azide derivatives for click chemistry .
- Table :
| Reaction Type | Reagent/Conditions | Product | Yield (%) |
|---|---|---|---|
| Oxidation | CrO₃/H₂SO₄, 0°C | Ketone | 85–92 |
| Tosylation | TsCl, pyridine, RT | Tosylate | 78 |
Q. How is this compound utilized as a chiral intermediate in drug discovery?
- Application : It serves as a precursor for CNS-targeting drugs (e.g., PDE4 inhibitors). The stereochemistry enhances binding affinity to enantioselective enzymes. Researchers modify the hydroxyl group via esterification or etherification to improve bioavailability .
Advanced Research Questions
Q. How do reaction kinetics and catalyst choice influence the enantioselectivity of this compound synthesis?
- Kinetic Analysis : A study on HBTM-catalyzed esterification revealed first-order dependence on catalyst, alcohol, and anhydride. Turnover frequency (TOF) and Eyring plots are used to assess activation parameters. Competing pathways (e.g., racemization under acidic conditions) require pH control .
- Data Contradiction : While Rh catalysts achieve high ee (>95%) in hydrogenation, Al(OiPr)₃-mediated equilibration ( ) may reduce ee due to epimerization. Resolution involves quenching reactions early or using stabilizing ligands .
Q. What experimental strategies resolve discrepancies in dehydration outcomes for this compound under acidic conditions?
- Mechanistic Insight : Dehydration with H₃PO₄ produces 1-phenylcyclohexene via E1 or E2 mechanisms. Conflicting product ratios (cis/trans alkenes) arise from steric effects. GC-MS and NMR kinetics (e.g., NOE correlations) differentiate pathways. Computational modeling (DFT) predicts transition states favoring trans-alkenes due to chair conformer stability .
Q. How can enantioselectivity be optimized in industrial-scale synthesis without compromising yield?
- Process Design :
- Catalyst Screening : Rhodium complexes with BINAP ligands achieve >98% ee at 50 bar H₂ and 60°C.
- Continuous Flow Systems : Reduce residence time to suppress side reactions (e.g., over-reduction).
- DOE (Design of Experiments) : Taguchi methods optimize parameters (pressure, temperature, solvent polarity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
